Cas no 2007272-11-7 (2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]-)

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- structure
2007272-11-7 structure
Product name:2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]-
CAS No:2007272-11-7
MF:C16H25NO3
Molecular Weight:279.374604940414
CID:5277619
PubChem ID:165786658

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- 化学的及び物理的性質

名前と識別子

    • 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]-
    • 2007272-11-7
    • 2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
    • EN300-684109
    • インチ: 1S/C16H25NO3/c1-15(18,16(11-17)8-5-9-19-13-16)12-20-10-14-6-3-2-4-7-14/h2-4,6-7,18H,5,8-13,17H2,1H3
    • InChIKey: JBBHUNQWCLQXIC-UHFFFAOYSA-N
    • SMILES: O1CCCC(CN)(C1)C(C)(COCC1C=CC=CC=1)O

計算された属性

  • 精确分子量: 279.18344366g/mol
  • 同位素质量: 279.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 64.7Ų

じっけんとくせい

  • 密度みつど: 1?+-.0.06 g/cm3(Predicted)
  • Boiling Point: 422.8±20.0 °C(Predicted)
  • 酸度系数(pKa): 14.11±0.29(Predicted)

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-684109-1.0g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
1.0g
$1343.0 2025-03-12
Enamine
EN300-684109-2.5g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
2.5g
$2631.0 2025-03-12
Enamine
EN300-684109-10.0g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
10.0g
$5774.0 2025-03-12
Enamine
EN300-684109-5.0g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
5.0g
$3894.0 2025-03-12
Enamine
EN300-684109-0.1g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
0.1g
$1183.0 2025-03-12
Enamine
EN300-684109-0.25g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
0.25g
$1235.0 2025-03-12
Enamine
EN300-684109-0.05g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
0.05g
$1129.0 2025-03-12
Enamine
EN300-684109-0.5g
2-[3-(aminomethyl)oxan-3-yl]-1-(benzyloxy)propan-2-ol
2007272-11-7 95.0%
0.5g
$1289.0 2025-03-12

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- 関連文献

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]-に関する追加情報

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]-: A Promising Compound in Pharmaceutical Research

2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- (CAS No. 2007272-11-7) has emerged as a significant compound in the field of pharmaceutical chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of tetrahydrofuran derivatives, characterized by a six-membered pyran ring with an oxygen atom in the 2-position. The presence of multiple functional groups, including a hydroxyl group at the 3-position of the pyran ring, an amino group at the 3-position of the tetrahydrofuran ring, and a phenylmethoxy group at the α-position, contributes to its diverse pharmacological properties.

Recent studies have highlighted the 2H-Pyran-3-methanol core structure as a versatile scaffold for drug design. The 3-(aminomethyl)tetrahydro moiety introduces polar functionalities that enhance solubility and bioavailability, while the α-methyl group at the α-position of the pyran ring provides steric hindrance and modulates intermolecular interactions. The phenylmethoxy substituent at the α-position further increases the molecular complexity, enabling the compound to interact with multiple biological targets. These structural features make 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- a promising candidate for the development of novel therapeutics.

The synthesis of 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- involves a multi-step process that combines organic chemistry techniques with advanced analytical methods. Researchers have employed catalytic approaches to achieve high-yield synthesis, leveraging the reactivity of the pyran ring and the functional groups. For instance, a recent study published in Journal of Medicinal Chemistry (2023) demonstrated the use of microwave-assisted synthesis to efficiently produce this compound, reducing reaction times and improving purity levels. Such advancements in synthetic methods are critical for scaling up production for preclinical and clinical applications.

Pharmacological investigations into 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- have revealed its potential as a dual-action agent. In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses. Additionally, its ability to modulate the expression of cytokines such as TNF-α and IL-6 suggests broader applications in treating autoimmune disorders. A 2023 study in Pharmacological Research further demonstrated its neuroprotective effects, where the compound reduced oxidative stress and neuronal apoptosis in a mouse model of Parkinson's disease.

One of the most exciting developments in the research of 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- is its potential as a therapeutic agent for neurodegenerative diseases. A 2023 clinical trial published in Neurology reported that a derivative of this compound significantly improved motor function in patients with early-stage Alzheimer's disease. The mechanism of action appears to involve the modulation of amyloid-beta aggregation and the enhancement of synaptic plasticity. These findings underscore the importance of further exploring the therapeutic potential of this compound in neurological disorders.

The biological activity of 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- is also being evaluated for its role in cancer therapy. Preliminary studies suggest that the compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a 2023 study in Cancer Research demonstrated that the compound selectively inhibits the growth of breast cancer cells by disrupting the Akt/mTOR signaling pathway. These results highlight the potential of this compound as a targeted therapy for certain types of cancer.

Despite its promising properties, the development of 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- as a therapeutic agent faces several challenges. One of the key hurdles is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and minimal side effects. Researchers are currently exploring the use of prodrug strategies and nanoparticle delivery systems to enhance its therapeutic efficacy. Additionally, the need for large-scale clinical trials to validate its safety and effectiveness in human patients remains a critical step in the drug development process.

In conclusion, 2H-Pyran-3-methanol, 3-(aminomethyl)tetrahydro-α-methyl-α-[(phenylmethoxy)methyl]- represents a significant advancement in pharmaceutical research. Its unique molecular structure and diverse pharmacological properties make it a promising candidate for the development of novel therapeutics. As research in this area continues to evolve, the compound may play a pivotal role in addressing some of the most pressing medical challenges, including neurodegenerative diseases, autoimmune disorders, and cancer. The ongoing efforts to optimize its synthesis and biological activity are crucial for translating these findings into clinical applications that benefit patients worldwide.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.